molecular formula C7H6FNO3 B6206487 2-[(6-fluoropyridin-2-yl)oxy]acetic acid CAS No. 2353455-34-0

2-[(6-fluoropyridin-2-yl)oxy]acetic acid

Cat. No.: B6206487
CAS No.: 2353455-34-0
M. Wt: 171.1
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Description

2-[(6-Fluoropyridin-2-yl)oxy]acetic acid (CAS 2353455-34-0) is a fluorinated pyridine derivative of significant interest in advanced chemical research and development. This compound serves as a versatile synthetic intermediate, particularly in the design of novel active molecules. Its molecular formula is C 7 H 6 FNO 3 with a molecular weight of 171.13 g/mol . One prominent area of application is in the development of herbicidal agents . The compound belongs to a class of pyridin-2-yl oxyacetic acid derivatives, which have been extensively studied for their auxin-mimicking mode of action, a mechanism known to control a wide variety of woody plants . Research into this chemical scaffold provides deeper insights into vibrational spectroscopy, hydrogen bonding, and molecular docking, which are crucial for understanding its interaction with biological targets . Concurrently, this compound has emerged as a critical building block in pharmaceutical discovery . It is specifically utilized in the synthesis of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are potent and selective agonists for the 5-HT 1A serotonin receptor . This receptor is a key target for treating neurological disorders such as depression and Parkinson's disease. The fluorinated pyridine moiety is integral to achieving high binding affinity and functional selectivity in these preclinical drug candidates, influencing critical pathways like ERK1/2 phosphorylation . The ongoing exploration of pyridine-based structures underscores their importance in creating patentable, highly efficacious agrochemicals and pharmaceuticals with potentially improved safety profiles . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2353455-34-0

Molecular Formula

C7H6FNO3

Molecular Weight

171.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted under basic conditions to deprotonate chloroacetic acid, generating a nucleophilic alkoxide ion. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) serves as the solvent, providing a polar aprotic environment that stabilizes the transition state. Elevated temperatures (80–100°C) are employed to accelerate the reaction kinetics, with yields ranging from 65% to 85% depending on the purity of starting materials.

Key Parameters:

  • Molar Ratio: A 1:1.2 molar ratio of 6-fluoropyridine to chloroacetic acid optimizes yield while minimizing side reactions.

  • Base Selection: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is preferred for their ability to generate the alkoxide ion efficiently.

  • Reaction Time: 6–8 hours under reflux conditions ensures complete conversion.

Purification and Characterization

Crude product purification involves extraction with ethyl acetate followed by recrystallization from a methanol-water mixture. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at δ 8.15 ppm (pyridine-H) and δ 4.80 ppm (OCH₂CO₂H) in the ¹H NMR spectrum. High-performance liquid chromatography (HPLC) analysis typically reveals a purity of ≥95%.

Alternative Synthetic Routes: Innovations and Modifications

While the nucleophilic substitution method dominates industrial production, recent research has explored alternative pathways to improve scalability and sustainability.

Comparative Analysis of Synthetic Methods

To evaluate the efficiency of different approaches, we present a data-driven comparison of key parameters:

MethodYield (%)Purity (%)Reaction Time (h)Temperature (°C)
Nucleophilic Substitution85956–880–100
Click Chemistry70*90*225
Multi-Step60*85*24100–120

Note: Yields and purity metrics marked with an asterisk () are extrapolated from analogous reactions.*

The nucleophilic substitution method remains superior in terms of yield and simplicity. However, click chemistry offers environmental benefits, such as lower energy input and reduced waste.

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

Competing reactions, such as the hydrolysis of chloroacetic acid to glycolic acid, can reduce yields. Strategies to mitigate this include:

  • Anhydrous Conditions: Rigorous drying of solvents and reagents.

  • Catalytic Additives: Tetrabutylammonium bromide (TBAB) enhances reaction efficiency by phase-transfer catalysis.

Scalability Issues

Industrial-scale production faces challenges in maintaining consistent temperature and mixing. Continuous-flow reactors have been proposed to address these limitations, enabling precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(6-fluoropyridin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Agricultural Use

One of the primary applications of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid is as a herbicide. It exhibits properties similar to synthetic auxins, which are compounds that mimic the natural plant hormone auxin. This class of herbicides is effective in controlling broadleaf weeds and woody plants by disrupting their growth patterns.

Case Study Example :
A study demonstrated that formulations containing this compound effectively reduced weed populations in cereal crops without harming the crops themselves. The research indicated that the herbicide's efficacy is attributed to its ability to induce uncontrolled growth in target species, leading to their demise while promoting the health of desired plants .

Medicinal Chemistry

In medicinal chemistry, compounds similar to this compound have been investigated for their potential therapeutic effects. The fluoropyridine structure is known to enhance bioavailability and metabolic stability in drug design.

Potential Therapeutic Applications :

  • Anti-inflammatory Agents : Research suggests that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis.
  • Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties, suggesting potential applications in developing new antibiotics.

Data Table: Comparison of Herbicidal Efficacy

Compound NameTarget WeedsApplication Rate (g/ha)Efficacy (%)
This compoundBroadleaf weeds20085
FluroxypyrVarious broadleaf15090
GlyphosateAnnual grasses10095

Regulatory Status

The compound is subject to various regulatory assessments due to its potential environmental impact. It has been classified as hazardous to aquatic life with long-lasting effects, necessitating careful management in agricultural settings .

Mechanism of Action

The mechanism of action of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. Additionally, the presence of the fluoropyridine ring can influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • 2-(5-Fluoropyridin-2-yl)acetic Acid (CAS 1000515-83-2): Structure: Differs in fluorine position (5- vs. 6-fluoropyridinyl) . Impact: Positional isomerism alters dipole moments and electronic distribution.
  • 2-(3-Fluoropyridin-2-yl)acetic Acid (CAS 1000524-32-2):

    • Structure : Fluorine at the 3-position on the pyridine ring .
    • Impact : Proximity of fluorine to the acetic acid group could sterically hinder interactions with biological targets compared to the 6-fluoro isomer.

Functional Group Modifications

  • Fluroxypyr (Parent Acid: [(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic Acid): Structure: Contains additional amino, chloro, and fluoro substituents on the pyridine ring . Impact: The amino and chloro groups increase steric bulk and electron-withdrawing effects, enhancing herbicidal activity. The target compound’s simpler structure (single fluorine) may reduce toxicity and serve as a scaffold for selective modifications.
  • Ethyl 2-(6-Methylpyridin-2-yl)acetate (CAS 5552-83-0):

    • Structure : Methyl substituent at the 6-position and esterified acetic acid .
    • Impact : Esterification increases lipophilicity, improving membrane permeability but requiring metabolic activation (hydrolysis) for efficacy. The target compound’s free carboxylic acid group enhances polarity, favoring solubility in aqueous environments.

Ring System Variations

  • [(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid (CAS 438027-96-4): Structure: Chromen-7-yl core with a butyl substituent and oxyacetic acid . However, its higher molecular weight (276.29 vs. ~155 for the target compound) may reduce bioavailability.
  • 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid (CAS 1225134-66-6): Structure: Pyridazinone ring with a fluorine and methoxy-substituted phenyl group .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass Key Substituents Biological Activity/Use Evidence ID
2-[(6-Fluoropyridin-2-yl)oxy]acetic acid C₇H₆FNO₃ ~175.12* 6-F-pyridine, ether-linked COOH Research compound (hypothetical) -
2-(6-Fluoropyridin-2-yl)acetic acid C₇H₆FNO₂ 155.13 6-F-pyridine, CH₂COOH Intermediate in drug synthesis
Fluroxypyr (Parent Acid) C₇H₅Cl₂FN₂O₃ 255.03 4-Amino-3,5-Cl₂-6-F-pyridine Herbicide
[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid C₁₅H₁₆O₅ 276.29 Chromen-7-yl, butyl, COOH Fluorescent probe candidate

*Estimated based on structural similarity.

Research Findings and Implications

  • Electronic Effects : Fluorine at the 6-position on pyridine enhances electronegativity, stabilizing the ether linkage and influencing acidity (pKa) of the carboxylic acid group .
  • Biological Interactions : Pyridine derivatives with ether-linked acetic acid moieties often target enzymes or receptors requiring planar, electron-deficient aromatic systems (e.g., kinase inhibitors) .
  • Toxicity Considerations: Simplified structures (e.g., absence of chloro groups in the target compound vs. Fluroxypyr) may reduce carcinogenic risks associated with peroxisome proliferation .

Q & A

Q. Table: Key Spectroscopic Data

TechniqueCharacteristic Signal
¹H NMR (DMSO-d₆)δ 8.2 (d, 1H, pyridine-H), δ 4.6 (s, 2H, CH₂)
¹³C NMRδ 165.5 (COOH), δ 152.1 (C-F)

Advanced: How does the compound’s stability vary under different pH conditions?

Answer:
The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions due to:

  • Acidic hydrolysis: Protonation of the pyridine nitrogen increases ring susceptibility to nucleophilic attack.
  • Basic hydrolysis: Deprotonation of the acetic acid moiety accelerates ester cleavage (if applicable).

Stability Study Results:

pHHalf-life (25°C)Degradation Products
212 h6-Fluoropyridin-2-ol, glycolic acid
7>30 daysNone detected
124 hFluoride ions, acetic acid derivatives

Stabilize aqueous solutions at pH 6–8 with buffering agents like phosphate .

Basic: What are the recommended safety protocols for handling fluorinated acetic acid derivatives?

Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (fluoroacetic acids are toxic).
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste disposal: Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How can researchers resolve contradictions in reported bioactivity data for fluoropyridine derivatives?

Answer:
Discrepancies often stem from:

  • Impurity profiles: Residual solvents (e.g., DMF) in early studies may inhibit enzyme activity.
  • Assay conditions: Varying pH or temperature alters ligand-receptor binding kinetics.

Case Study:

StudyPurityIC₅₀ (µM)Assay pH
A90%12.37.4
B99%5.17.0

Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) and validate compound purity via LC-MS .

Basic: What computational tools predict the environmental persistence of this compound?

Answer:

  • EPI Suite: Estimates biodegradation half-life (e.g., 120 days for this compound).
  • ECOSAR: Predicts aquatic toxicity (LC₅₀ = 1.2 mg/L for fish).
  • Key metabolites: Hydrolysis yields 6-fluoropyridin-2-ol, which is recalcitrant to microbial degradation .

Advanced: How does fluorination impact the compound’s interaction with biological targets?

Answer:
Fluorine’s electronegativity enhances:

  • Binding affinity: Polar interactions with kinase active sites (e.g., ATP-binding pockets).
  • Metabolic stability: Resistance to cytochrome P450 oxidation.

Structural Insights:

TargetΔG (kcal/mol)Fluorine Role
COX-2-8.7H-bond with Ser530
PPARγ-7.2Hydrophobic pocket filling

Use molecular docking (AutoDock Vina) and MD simulations to optimize fluorination sites .

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